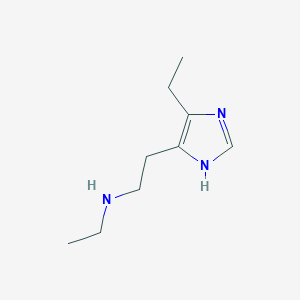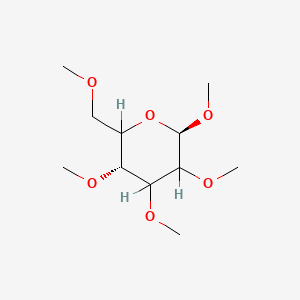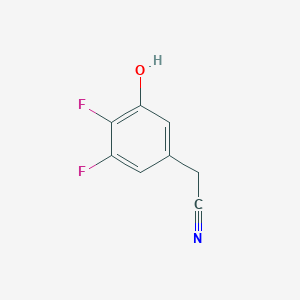![molecular formula C11H12N2O2 B12820527 1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
1-ethyl-1H-benzo[d]imidazol-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-benzo[d]imidazol-2-yl acetate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole ring substituted with an ethyl group at the nitrogen atom and an acetate group at the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1H-benzo[d]imidazol-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
1-Ethyl-1H-benzo[d]imidazol-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects. It may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
1H-benzo[d]imidazole: The parent compound without the ethyl and acetate substitutions.
2-Methyl-1H-benzo[d]imidazole: A similar compound with a methyl group instead of an ethyl group.
1-Phenyl-1H-benzo[d]imidazol-2-yl acetate: A derivative with a phenyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-benzo[d]imidazol-2-yl acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and acetate moiety can enhance its solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(1-ethylbenzimidazol-2-yl) acetate |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-10-7-5-4-6-9(10)12-11(13)15-8(2)14/h4-7H,3H2,1-2H3 |
Clave InChI |
FCLAPQUEKURJMA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)

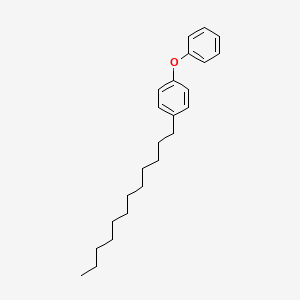
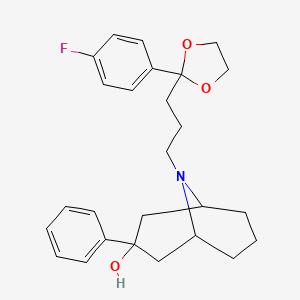
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
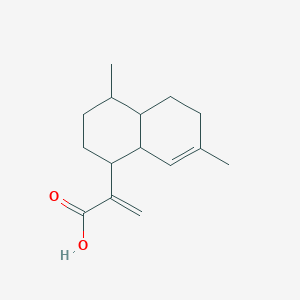
![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)
